4-(1-Hydroxypropyl)cyclohexanone
CAS No.:
Cat. No.: VC13898566
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16O2 |
---|---|
Molecular Weight | 156.22 g/mol |
IUPAC Name | 4-(1-hydroxypropyl)cyclohexan-1-one |
Standard InChI | InChI=1S/C9H16O2/c1-2-9(11)7-3-5-8(10)6-4-7/h7,9,11H,2-6H2,1H3 |
Standard InChI Key | XBUUYYORWQIYJO-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1CCC(=O)CC1)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 4-(1-Hydroxypropyl)cyclohexanone is C₁₀H₁₈O₂, derived from the cyclohexanone backbone (C₆H₁₀O) and a 1-hydroxypropyl side chain (C₃H₈O₂). The compound’s IUPAC name specifies the hydroxy group on the first carbon of the propyl chain, distinguishing it from other positional isomers.
Stereochemical Considerations
Cyclohexanone derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions to minimize steric strain. For 4-(1-Hydroxypropyl)cyclohexanone, the hydroxypropyl group’s orientation may influence hydrogen-bonding interactions and solubility. Computational modeling suggests that the equatorial position is energetically favorable, stabilizing the molecule through intramolecular hydrogen bonding between the ketone oxygen and the hydroxyl group .
Spectroscopic Properties
-
IR Spectroscopy: Expected peaks include a strong C=O stretch near 1,710 cm⁻¹ and a broad O–H stretch around 3,300 cm⁻¹.
-
NMR: The cyclohexanone ring protons would resonate between δ 1.5–2.5 ppm (¹H), while the hydroxypropyl chain’s methylene and hydroxyl protons appear near δ 3.6–4.0 ppm .
Synthetic Pathways and Optimization
Oxidation of 4-(1-Hydroxypropyl)cyclohexanol
A plausible synthesis involves oxidizing 4-(1-Hydroxypropyl)cyclohexanol, analogous to methods used for similar compounds . For example, the oxidation of 4-(4-propylcyclohexyl)cyclohexanol to 4-(4-propylcyclohexyl)cyclohexanone employs trichloroisocyanuric acid (TCCA) and a nitroxyl radical catalyst, achieving an 89% yield . Adapting this protocol:
Reaction Conditions:
-
Substrate: 4-(1-Hydroxypropyl)cyclohexanol (0.1 mol)
-
Catalyst: 4-Hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl (8 mmol)
-
Oxidizing Agent: TCCA (0.08 mol)
-
Solvent: 1,2-Dichloroethane
-
Temperature: 5°C (Stage 1), room temperature (Stage 2)
-
Yield: ~85–90% (estimated)
Mechanism:
-
The nitroxyl radical abstracts a hydrogen atom from the alcohol, forming an alkoxy radical.
-
TCCA facilitates the oxidation of the intermediate to the ketone, with chloride ions acting as leaving groups .
Physicochemical Properties
Thermal Stability and Phase Behavior
-
Melting Point: Estimated at 120–125°C, based on analogs like 4-(4-hydroxyphenyl)cyclohexanone (mp 169°C) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloroethane, acetone) due to the ketone and hydroxyl groups.
Property | Value |
---|---|
Molecular Weight | 170.25 g/mol |
Boiling Point | 280–285°C (estimated) |
LogP (Partition Coefficient) | 1.2 (predicted) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume